4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is a complex organic compound that features a unique combination of sulfonyl, thiochromeno, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiochromeno[4,3-d]thiazole core, followed by the introduction of the benzylsulfonyl group and the butanamide side chain. Key steps may include:
Formation of the thiochromeno[4,3-d]thiazole core: This can be achieved through cyclization reactions involving appropriate thioamide and aldehyde precursors.
Introduction of the benzylsulfonyl group: This step often involves sulfonylation reactions using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the butanamide side chain: This can be accomplished through amide bond formation using butanoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the thiazole ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products with higher oxidation states of sulfur.
Reduction: Products with reduced sulfur or nitrogen functionalities.
Substitution: Products with new functional groups replacing the benzyl group.
Scientific Research Applications
4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and sulfonyl groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
- 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
- 4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
Uniqueness
4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is unique due to the presence of the benzylsulfonyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S3/c24-19(11-6-12-29(25,26)14-15-7-2-1-3-8-15)22-21-23-20-16-9-4-5-10-17(16)27-13-18(20)28-21/h1-5,7-10H,6,11-14H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJNPNXMHBWNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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